N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

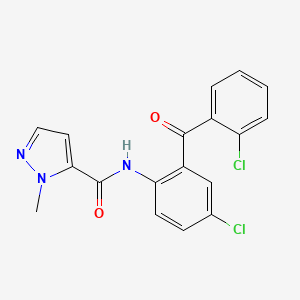

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic anthranilic diamide derivative characterized by a pyrazole-carboxamide core substituted with chlorinated aromatic groups. This compound belongs to a class of agrochemicals targeting insect ryanodine receptors, disrupting calcium homeostasis in pests . Its structure features a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety linked to a 1-methylpyrazole ring via a carboxamide bridge. The dual chloro substituents enhance electrophilic reactivity and binding affinity to biological targets, while the methyl group on the pyrazole improves metabolic stability .

Properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2/c1-23-16(8-9-21-23)18(25)22-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBYKFYDGNSINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It’s worth noting that similar compounds have been found to interact with gaba receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

It’s known that similar compounds can undergo free radical reactions. In such reactions, the compound may lose a hydrogen atom, forming a radical that can interact with other molecules in the body.

Biochemical Pathways

It’s known that similar compounds can inhibit the growth of certain organisms and lower the contents of sterols and fatty acids.

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.

- Molecular Formula : C20H20Cl2N2O2

- Molecular Weight : 391.29 g/mol

- CAS Number : [Not provided in the search results]

The compound's biological activity is primarily attributed to its interactions with various molecular targets within cells. It has been shown to inhibit specific kinases involved in inflammatory responses and cancer cell proliferation. For instance, it acts as an inhibitor of MK2 (MAPK-activated protein kinase 2), which plays a crucial role in the signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-alpha .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer).

- Results :

- Inhibition of cell proliferation was observed, with growth percentages of 54.25% for HepG2 and 38.44% for HeLa cells at certain concentrations .

- The compound demonstrated selective toxicity, showing minimal effects on normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .

Table 1: Anticancer Activity Summary

| Cell Line | Inhibition Percentage | IC50 (µM) | Remarks |

|---|---|---|---|

| HepG2 | 54.25% | Not specified | Selective against cancer cells |

| HeLa | 38.44% | Not specified | Minimal toxicity to normal cells |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism : It inhibits the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation, which is crucial in the inflammatory response .

- Comparative Studies : When compared to standard anti-inflammatory drugs like dexamethasone, it showed comparable inhibition rates of TNF-alpha and IL-6 at specific concentrations .

Table 2: Anti-inflammatory Activity Summary

| Cytokine | Inhibition Percentage | Comparison Drug |

|---|---|---|

| TNF-alpha | Up to 85% | Dexamethasone (76%) |

| IL-6 | Up to 93% | Dexamethasone (86%) |

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies suggest potential antimicrobial effects:

- Testing Against Bacteria and Fungi : The compound was screened against various bacterial strains and fungi but did not show significant activity compared to established antibiotics .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar pyrazole derivatives, showcasing their broad-spectrum biological activities:

- Study on Amino-Pyrazoles : A review highlighted that aminopyrazole derivatives exhibit promising anticancer activity across various cell lines, with specific compounds showing IC50 values below 10 µM against leukemia cell lines .

- Mechanistic Insights : Research indicated that modifications in the pyrazole structure could enhance or diminish biological activity, emphasizing structure-activity relationships (SAR) that guide future drug design efforts .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The insecticidal activity of pyrazole-carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

*CA = carboxamide

Key Observations :

- Chlorine vs.

- Aryl Moieties : Replacing the 2-chlorobenzoyl group with a pyridyl ring (e.g., Chlorantraniliprole) broadens insecticidal spectra but reduces specificity for certain pests .

- Trifluoromethyl (CF₃) : CF₃-substituted analogs (e.g., ) exhibit higher lipophilicity (log k = 4.1), correlating with improved membrane penetration but increased environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.